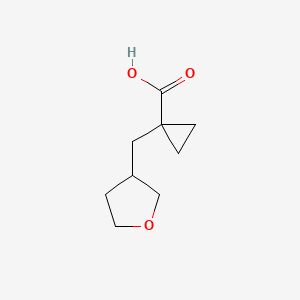
4'-Bromo-2,3-dimethoxybiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-2,3-dimethoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further substituted with two methoxy groups at the 2 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
1-(4-bromophenyl)-2,3-dimethoxybenzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. In this case, 4-bromophenylboronic acid can be reacted with 2,3-dimethoxybenzene under appropriate conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 1-(4-bromophenyl)-2,3-dimethoxybenzene are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
1-(4-bromophenyl)-2,3-dimethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing aromatic rings.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include cyclohexane derivatives.
科学的研究の応用
1-(4-bromophenyl)-2,3-dimethoxybenzene has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study various biological processes and interactions.
作用機序
The mechanism of action of 1-(4-bromophenyl)-2,3-dimethoxybenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis .
類似化合物との比較
Similar Compounds
1-(4-bromophenyl)-2,3-dimethoxybenzene: Characterized by the presence of bromine and methoxy groups.
1-(4-bromophenyl)-2,4-dimethoxybenzene: Similar structure but with methoxy groups at different positions.
1-(4-bromophenyl)-2,5-dimethoxybenzene: Another isomer with methoxy groups at different positions.
Uniqueness
1-(4-bromophenyl)-2,3-dimethoxybenzene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.
特性
分子式 |
C14H13BrO2 |
|---|---|
分子量 |
293.15 g/mol |
IUPAC名 |
1-(4-bromophenyl)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C14H13BrO2/c1-16-13-5-3-4-12(14(13)17-2)10-6-8-11(15)9-7-10/h3-9H,1-2H3 |
InChIキー |
XPAIKZIQQWIENG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1OC)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


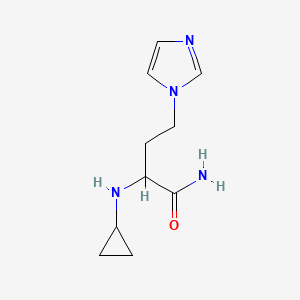
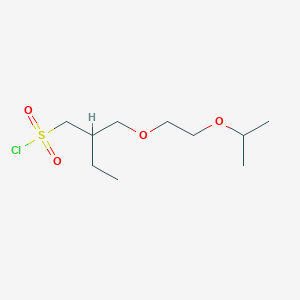
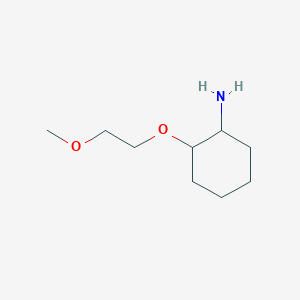
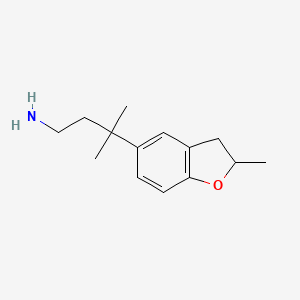

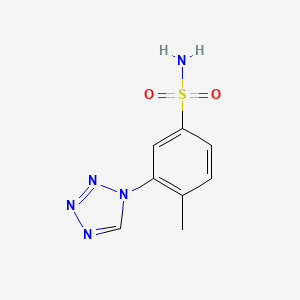
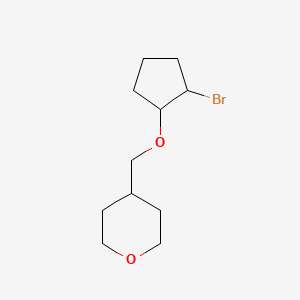
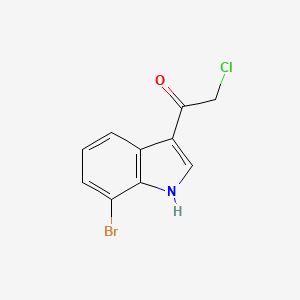
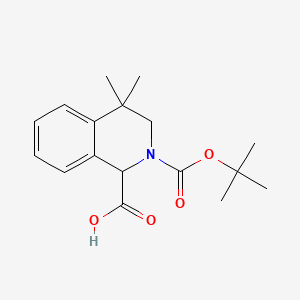
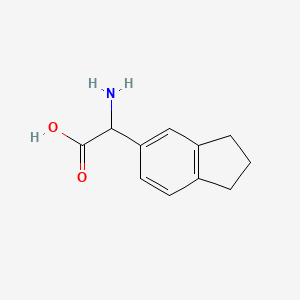
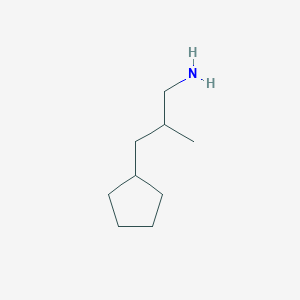
![1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one](/img/structure/B13621121.png)
